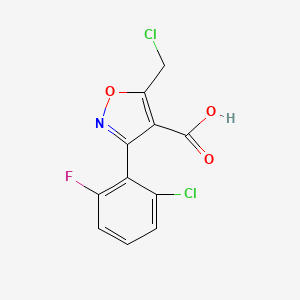
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H6Cl2FNO3 and its molecular weight is 290.071. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C12H8Cl2FNO
- Molecular Weight : 304.1 g/mol
- CAS Number : 3919-74-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and mechanisms of action. The following sections summarize key findings from the literature.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 activation |
| Compound B | U-937 (leukemia) | 0.12 - 2.78 | Inhibits proliferation and induces apoptosis |
| Compound C | A549 (lung cancer) | 0.65 | HDAC inhibition leading to cell cycle arrest |
These findings suggest that the compound may act similarly to known anticancer agents by inducing apoptosis and inhibiting cell proliferation.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Studies have shown that this compound can activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as p53 and caspases.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in cancer cell lines like MCF-7 and A549.
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15.63 µM). Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers compared to untreated controls.
- Leukemia Cell Lines : Another study evaluated the effects on U-937 cells, reporting an IC50 range of 0.12 - 2.78 µM, indicating potent cytotoxicity. The study concluded that the compound could serve as a lead for developing new leukemia therapies.
- Combination Therapies : Research has also explored the efficacy of this compound in combination with other chemotherapeutics, revealing enhanced cytotoxic effects and improved outcomes in resistant cancer models.
属性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-(chloromethyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO3/c12-4-7-9(11(16)17)10(15-18-7)8-5(13)2-1-3-6(8)14/h1-3H,4H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRPSAIQPOWEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2C(=O)O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














